molecular formula C18H28ClNO2 B1295756 Terbuchlor CAS No. 4212-93-5

Terbuchlor

Cat. No.: B1295756
CAS No.: 4212-93-5
M. Wt: 325.9 g/mol
InChI Key: KGMBZDZHRAFLBY-UHFFFAOYSA-N
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Description

Terbuchlor, known by its IUPAC name N-(butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)-2-chloroacetamide, is a chloroacetamide herbicide. It is primarily used in agricultural settings to control the growth of unwanted weeds and grasses. The compound is recognized for its effectiveness in inhibiting the growth of a wide range of weed species, making it a valuable tool in crop management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terbuchlor involves the reaction of 2-chloro-N-(2-tert-butyl-6-methylphenyl)acetamide with butoxymethyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at temperatures ranging from 0°C to 50°C .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost-effectiveness and environmental impact. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Terbuchlor undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used in the presence of a base to facilitate the substitution reaction.

Major Products:

Scientific Research Applications

Terbuchlor has a wide range of applications in scientific research, including:

Mechanism of Action

Terbuchlor exerts its herbicidal effects by inhibiting the synthesis of essential fatty acids in plants. It targets the enzyme acetyl-CoA carboxylase, which is crucial for the biosynthesis of fatty acids. By inhibiting this enzyme, this compound disrupts the production of cell membranes and other vital components, leading to the death of the plant. The molecular pathways involved include the disruption of lipid metabolism and energy production .

Comparison with Similar Compounds

    Metolachlor: Another chloroacetamide herbicide with a similar mode of action but different chemical structure.

    Acetochlor: Similar in function but differs in its molecular structure and environmental persistence.

    Alachlor: Shares the same herbicidal properties but has distinct toxicological and environmental profiles.

Uniqueness of Terbuchlor: this compound is unique in its specific substitution pattern on the phenyl ring, which imparts distinct physicochemical properties and herbicidal activity. Its effectiveness against a broad spectrum of weed species and its relatively low environmental persistence make it a preferred choice in certain agricultural applications .

Properties

IUPAC Name

N-(butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO2/c1-6-7-11-22-13-20(16(21)12-19)17-14(2)9-8-10-15(17)18(3,4)5/h8-10H,6-7,11-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMBZDZHRAFLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCN(C1=C(C=CC=C1C(C)(C)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042442
Record name Terbuchlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4212-93-5
Record name Terbuchlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4212-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbuchlor [ANSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbuchlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBUCHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84TRN22MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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